molecular formula C19H22N4O6S3 B1678234 Pritelivir mesylate CAS No. 1428333-96-3

Pritelivir mesylate

Cat. No.: B1678234
CAS No.: 1428333-96-3
M. Wt: 498.6 g/mol
InChI Key: PPAJHCGEURRDOG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Pritelivir mesylate primarily targets the Herpes Simplex Virus (HSV) helicase-primase complex . This complex plays a crucial role in the replication of the virus’s DNA, making it a key target for antiviral drugs .

Mode of Action

This compound is a member of the helicase-primase inhibitors (HPI), a novel class of direct-acting antiviral drugs . It acts by inhibiting the helicase-primase complex, thereby preventing the de novo synthesis of viral DNA . This mode of action is distinct from other antiviral agents used for treating HSV infections, which typically target the viral DNA polymerase .

Biochemical Pathways

By inhibiting the helicase-primase complex, this compound disrupts the HSV DNA replication process . This prevents the virus from multiplying, thereby limiting the spread of the infection within the host .

Pharmacokinetics

This compound is administered orally, topically, and through vaginal routes . The drug is fast disintegrating, i.e., within 1-2 minutes . Its dissolution properties are mainly driven by the drug substance characteristics . .

Result of Action

The inhibition of the helicase-primase complex by this compound results in a significant reduction in the replication of the HSV DNA . This leads to a decrease in the severity and frequency of HSV outbreaks . In clinical trials, this compound has shown strong clinical efficacy and a good safety profile .

Action Environment

This compound is particularly effective in the treatment of HSV infections in immunocompromised patients, whose infections have become resistant to acyclovir . The drug’s efficacy can be influenced by factors such as the patient’s immune status and the presence of drug-resistant strains of the virus . Current therapies for these patients can lead to severe side effects, including renal failure . These recent results reinforce the potential of this compound and its novel mode of action as a well-tolerated, efficacious, and convenient oral treatment option .

Biochemical Analysis

Biochemical Properties

Pritelivir Mesylate is an inhibitor of the viral helicase-primase complex . This complex is essential for the replication of the herpes simplex virus, and by inhibiting it, this compound prevents the virus from multiplying .

Cellular Effects

This compound exhibits antiviral activity in vitro and in animal models of herpes simplex virus (HSV) infection . It is active against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2) with an IC50 of 0.02 μM against HSV1-2 .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the viral helicase-primase complex . This complex is responsible for unwinding the double-stranded DNA of the virus, which is a crucial step in viral replication. By inhibiting this complex, this compound prevents the virus from replicating .

Temporal Effects in Laboratory Settings

This compound has shown strong clinical efficacy and a good safety profile in phase 2 trials . The phase 2 part of the trial showed very encouraging results in terms of healing of cutaneous lesions within 28 days of treatment with this compound .

Dosage Effects in Animal Models

In a lethal mouse challenge model, Pritelivir treatment significantly increased survival . Even the lowest dose of 0.3 mg/kg was effective in increasing survival to 53% .

Metabolic Pathways

The major metabolic pathway of this compound is amide hydrolysis, leading to the formation of amino thiazole sulfonamide (ATS) and pyridinyl phenyl acetic acid (PPA) .

Transport and Distribution

This compound is administered orally . After administration, it is absorbed and distributed within the body where it exerts its antiviral effects .

Chemical Reactions Analysis

AIC316 (mesylate) undergoes several types of chemical reactions, including:

    Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the compound’s functional groups.

    Substitution: Various substitution reactions can be performed to introduce different substituents into the molecule.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

AIC316 (mesylate) has a wide range of scientific research applications:

Properties

IUPAC Name

methanesulfonic acid;N-methyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)-2-(4-pyridin-2-ylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S2.CH4O3S/c1-12-17(27(19,24)25)26-18(21-12)22(2)16(23)11-13-6-8-14(9-7-13)15-5-3-4-10-20-15;1-5(2,3)4/h3-10H,11H2,1-2H3,(H2,19,24,25);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAJHCGEURRDOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N(C)C(=O)CC2=CC=C(C=C2)C3=CC=CC=N3)S(=O)(=O)N.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1428333-96-3
Record name Pritelivir mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1428333963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PRITELIVIR MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQ8YD6U328
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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